molecular formula C3HCl7 B1583055 1,1,1,2,2,3,3-Heptachloropropane CAS No. 594-89-8

1,1,1,2,2,3,3-Heptachloropropane

Cat. No. B1583055
CAS RN: 594-89-8
M. Wt: 285.2 g/mol
InChI Key: YFIIENAGGCUHIQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .


Synthesis Analysis

Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3-Heptachloropropane is represented by the linear formula C2Cl5CHCl2 . The molecular weight of the compound is 285.21 .


Chemical Reactions Analysis

Dehydrochlorination of heptachloropropane with a base gives hexachloropropene .


Physical And Chemical Properties Analysis

1,1,1,2,2,3,3-Heptachloropropane has a melting point of 29 °C and a boiling point of 166 °C . It has a density of 1.8±0.1 g/cm3 and a vapor pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Molecular Structure and Interactions

1,1,1,2,2,3,3-Heptachloropropane exhibits significant Cl⋯Cl and Cl⋯H interactions in its solid-state structure. This molecule features numerous type I and type II Cl⋯Cl interactions along with Cl⋯H hydrogen bonds. A Hirshfeld surface analysis provides insight into these interactions (Nuzzo, Twamley, & Baker, 2017).

Chemical Production Methods

In a study focusing on the production of various fluorinated and chlorinated hydrocarbons, methods involving 1,1,1,2,2,3,3-heptachloropropane were explored. This includes its reaction with an aqueous solution of alkali metal hydroxide in the presence of a phase transfer catalyst, which is significant for industrial manufacturing methods (Takubo, Aoyama, & Nakada, 1998).

Comparative Modelling Studies

A comparative modelling study of 1,2-dimethoxyethane and 1,2-dimethoxypropane in various solutions, including heptane, was conducted. This study is relevant due to the structural similarities and provides insights into the thermodynamic and structural properties of similar molecules in different solvents (Hezaveh, Samanta, Milano, & Roccatano, 2011).

Synthesis and Chemistry of Related Compounds

The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a compound related to heptachloropropane, have been explored. This study offers insight into the reaction mechanisms and structural analysis of compounds within the same chemical family (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996).

Environmental and Chemical Studies

Studies related to the environmental impact and chemical properties of similar compounds, such as 1,2-Dichloropropane and 3-chloropropane-1,2-diol, provide indirect insights into the behavior of 1,1,1,2,2,3,3-Heptachloropropane in various contexts. These include environmental degradation, toxicity, and analytical approaches for detection and quantification (Zheng, Papiernik, Guo, & Yates, 2003); (Jędrkiewicz, Kupska, Głowacz, Gromadzka, & Namieśnik, 2016).

Safety And Hazards

When handling 1,1,1,2,2,3,3-Heptachloropropane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,1,1,2,2,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIENAGGCUHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208130
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3-Heptachloropropane

CAS RN

594-89-8
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 594-89-8
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-heptachloropropane
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Record name 1,1,1,2,2,3,3-HEPTACHLOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
45
Citations
S Nuzzo, B Twamley, RJ Baker - Journal of Chemical Crystallography, 2017 - Springer
The solid state structure of 1,1,1,2,2,3,3-heptachloropropane is reported. This molecule features numerous type I and type II Cl⋯Cl interactions in the solid state as well as Cl⋯H …
Number of citations: 3 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
S Takubo, H Aoyama, T Nakada - Journal of Fluorine Chemistry, 1998 - infona.pl
PCT No. PCT/JP93/01887 Sec. 371 Date Jun. 27, 1995 Sec. 102(e) Date Jun. 27, 1995 PCT Filed Dec. 24, 1993 PCT Pub. No. WO94/14736 PCT Pub. Date Jul. 7, 1994. There are …
Number of citations: 2 www.infona.pl
A Suyama, R Iwakiri, K Kai, T TokUNAGA… - Bioscience …, 2001 - academic.oup.com
A strict anaerobic bacterium, strain Y51, was isolated from soil contaminated with tetrachloroethene (PCE). Strain Y51 is capable of very efficiently dehalogenating PCE via …
Number of citations: 171 academic.oup.com
K Furukawa, A Suyama, Y Tsuboi… - Journal of Industrial …, 2005 - academic.oup.com
A strict anaerobic bacterium, Desulfitobacterium sp. strain Y51, is capable of very efficiently dechlorinating tetrachloroethene (PCE) via trichloroethene (TCE) to cis-1,2-dichloroethene (…
Number of citations: 30 academic.oup.com
AB Dempster, K Price, N Sheppard - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
Detailed infrared spectra are presented for eight chlorinated propanes. The compounds studied were CH 2 Cl·CHCl·CH 3 , CHCL 2 ·CHCl·CH 3 , CCl 3 ·CH 2 ·CH 2 Cl, CHCl 2 -CCl 2 ·…
Number of citations: 29 www.sciencedirect.com
C Weizmann, E Bergmann… - Journal of the American …, 1948 - ACS Publications
At 120-130 in diethylene glycol solution, acetophenone has been found to undergothe Leuckart reaction with ammonium formate but not with formamide. This indicates that at this …
Number of citations: 46 pubs.acs.org
ER Alexander, RB Wildman - Journal of the American Chemical …, 1948 - ACS Publications
The conversion of carbonyl compounds into the corresponding amino derivatives by means of excess ammonium formate or formamide is usually called the Leuckart reaction. Recently …
Number of citations: 58 pubs.acs.org
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
B Wu, Y Li, X Li, J Zhu - Energy & Fuels, 2015 - ACS Publications
This study investigated the distribution and identification of chlorides in distillates from YS crude oil on the basis of true boiling point (TBP) distillation technology. YS crude oil was …
Number of citations: 36 pubs.acs.org

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